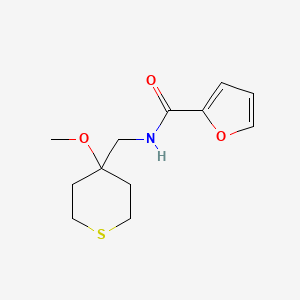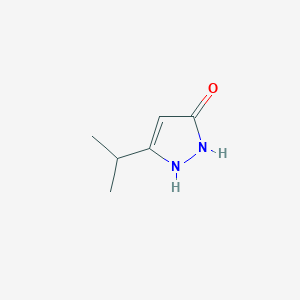
5-Isopropyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Isopropyl-1H-pyrazol-3(2H)-one is involved in the synthesis of pyrazoles with diverse functionalized substituents, highlighting its role in creating compounds with potential ligating properties. The ability to install various alkyl and aryl groups at specific positions enables the formation of pyrazoles that are precursors to polyfunctional derivatives, useful in ligand design due to their hydrogen bonding capabilities depending on the steric environment created by substituents at specific positions (Grotjahn et al., 2002).
Structural Studies
The structural characteristics of pyrazoles, including 5-isopropyl derivatives, have been extensively studied through X-ray crystallography, NMR, and density functional theory (DFT) calculations. These studies provide insights into the tautomeric preferences and stability of various substituents, which is crucial for understanding the chemical behavior and potential applications of these compounds (Claramunt et al., 2006).
Coordination Chemistry
5-Isopropyl-1H-pyrazol-3(2H)-one derivatives have been utilized in the synthesis of novel Ru(II) isomeric complexes, demonstrating the compound's versatility in forming coordination compounds. These complexes exhibit diverse redox properties and potential for electrocatalytic applications, showcasing the functional range of pyrazole derivatives in coordination chemistry (Sens et al., 2003).
Ligand Design and Coordination Polymers
The compound's derivatives serve as building blocks for designing ligands that assemble into coordination polymers with metal ions, indicating their potential in creating structured materials with specific properties. The variation in substituents and structural flexibility allows for the design of materials with targeted functionalities (Cheng et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 5-Isopropyl-1H-pyrazol-3(2H)-one have been explored for their biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory properties. The synthesis of novel pyrazole carbaldehyde derivatives and their evaluation against specific enzymes implicated in inflammation and breast cancer highlight the compound's significance in drug discovery (Thangarasu et al., 2019).
Mécanisme D'action
Safety and Hazards
5-Isopropyl-1H-pyrazol-3(2H)-one may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, and spray. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .
Propriétés
IUPAC Name |
5-propan-2-yl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h3-4H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJMHLUZYAZADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

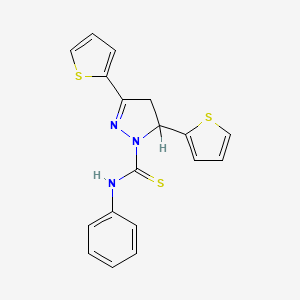
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2866785.png)

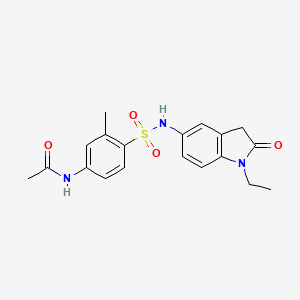
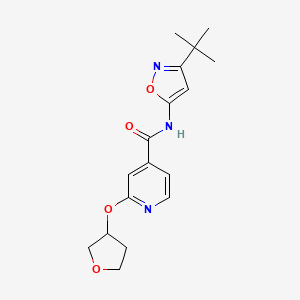
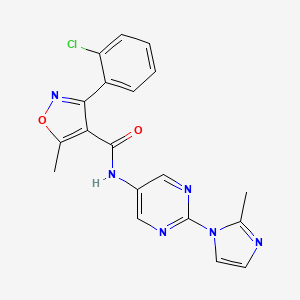
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866790.png)

![4-[[1-[(4-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2866792.png)
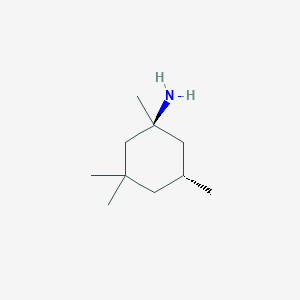
![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)

